Cas no 2248184-28-1 ((2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid)

(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-6505720
- 2248184-28-1
- (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid
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- インチ: 1S/C12H16O4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-6,8H,7H2,1-3H3,(H,13,14)/t8-/m0/s1
- InChIKey: PQOHSWORZIVNNA-QMMMGPOBSA-N
- SMILES: O(C)C1C(=CC=CC=1C[C@@H](C(=O)O)C)OC
計算された属性
- 精确分子量: 224.10485899g/mol
- 同位素质量: 224.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 55.8Ų
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505720-0.1g |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
2248184-28-1 | 0.1g |
$1244.0 | 2023-05-31 | ||
Enamine | EN300-6505720-10.0g |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
2248184-28-1 | 10g |
$6082.0 | 2023-05-31 | ||
Enamine | EN300-6505720-0.25g |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
2248184-28-1 | 0.25g |
$1300.0 | 2023-05-31 | ||
Enamine | EN300-6505720-0.5g |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
2248184-28-1 | 0.5g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-6505720-1.0g |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
2248184-28-1 | 1g |
$1414.0 | 2023-05-31 | ||
Enamine | EN300-6505720-2.5g |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
2248184-28-1 | 2.5g |
$2771.0 | 2023-05-31 | ||
Enamine | EN300-6505720-5.0g |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
2248184-28-1 | 5g |
$4102.0 | 2023-05-31 | ||
Enamine | EN300-6505720-0.05g |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
2248184-28-1 | 0.05g |
$1188.0 | 2023-05-31 |
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acidに関する追加情報
Comprehensive Overview of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid (CAS No. 2248184-28-1)
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid (CAS No. 2248184-28-1) is a chiral organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a 2,3-dimethoxyphenyl group and a methylpropanoic acid moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties, which are critical for drug development and enzyme inhibition studies.
The compound's CAS number 2248184-28-1 is a key identifier in chemical databases, ensuring accurate tracking and regulatory compliance. Its systematic name, (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid, highlights its stereochemistry and functional groups, which are essential for understanding its reactivity and applications. Recent studies have explored its role in modulating metabolic pathways, particularly in the context of inflammatory responses and oxidative stress, topics of high interest in current biomedical research.
In the pharmaceutical industry, (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid is being investigated for its potential as a building block for small-molecule therapeutics. Its chiral center at the 2-position allows for selective interactions with biological targets, a feature highly sought after in drug design. This aligns with the growing demand for enantiomerically pure compounds, as evidenced by frequent searches for "chiral synthesis" and "stereoselective reactions" in scientific literature and patent filings.
From a synthetic chemistry perspective, the compound's 2,3-dimethoxy substitution pattern offers intriguing possibilities for further derivatization. Chemists are exploring its use in cross-coupling reactions and catalytic asymmetric synthesis, both trending topics in organic chemistry forums and research publications. The methoxy groups' electron-donating properties also make this compound a candidate for studying electronic effects in aromatic systems, a subject of perpetual interest in mechanistic studies.
Analytical characterization of CAS 2248184-28-1 typically involves advanced techniques such as chiral HPLC and NMR spectroscopy, reflecting the compound's complexity. These methods are frequently searched by quality control professionals and analytical chemists, underscoring the compound's relevance in modern laboratory workflows. The growing emphasis on quality-by-design (QbD) principles in pharmaceutical manufacturing further elevates the importance of such characterization data.
Environmental and regulatory considerations for (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid are also gaining attention. With increasing focus on green chemistry and sustainable synthesis, researchers are investigating eco-friendly production methods for this intermediate. This aligns with broader industry trends toward reducing organic solvent use and minimizing waste generation – topics that consistently rank high in chemical industry searches and conference agendas.
The compound's potential applications extend beyond pharmaceuticals. Materials scientists are examining its utility in designing functional polymers and liquid crystals, particularly due to its rigid aromatic core and flexible side chain. This interdisciplinary interest reflects the convergence of chemistry and materials science, a hot topic in academic and industrial research circles.
In conclusion, (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid (CAS No. 2248184-28-1) represents a versatile chiral building block with wide-ranging applications in drug discovery, materials science, and fundamental chemical research. Its unique structural features and stereochemical properties continue to inspire innovative research across multiple scientific disciplines, making it a compound of enduring interest in the chemical community.
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